

(7R)-Elisrasib: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: (7R)-Elisrasib

Cat. No.: B15610712

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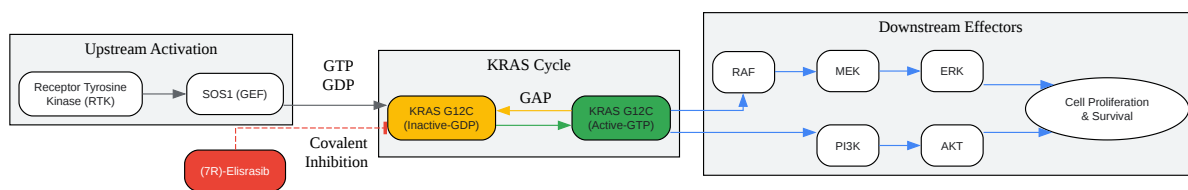
For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R)-Elisrasib, also known as D3S-001, is an investigational, orally bioavailable, next-generation covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in various solid tumors. Developed by D3 Bio, **(7R)-Elisrasib** is engineered to overcome the limitations of first-generation KRAS G12C inhibitors by demonstrating rapid and complete target engagement. This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of **(7R)-Elisrasib**, compiling available preclinical and clinical data to support ongoing research and development efforts.

Mechanism of Action and Signaling Pathway

(7R)-Elisrasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.



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Caption: KRAS G12C Signaling Pathway and Mechanism of Elisrasib Inhibition.

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical studies in mouse models have demonstrated that **(7R)-Elisrasib** exhibits good oral pharmacokinetic properties. Following oral administration, the compound is absorbed and reaches plasma concentrations that are associated with significant anti-tumor activity in xenograft models.

Table 1: Preclinical Pharmacokinetic Parameters of **(7R)-Elisrasib** in Mice

Dose (mg/kg, oral)	Cmax (ng/mL)	AUC (ng*h/mL)	Tumor Growth Inhibition (TGI)
10	100 - 200	Not Reported	Significant
30	500 - 1000	Not Reported	Profound
100	> 2000	Not Reported	Complete

Note: The data presented are estimations derived from graphical representations in published preclinical studies. Specific numerical values for Cmax and AUC were not provided in a tabular format in the referenced literature.

Clinical Pharmacokinetics

The pharmacokinetics of **(7R)-Elisrasib** have been evaluated in a Phase 1/2 clinical trial (NCT05410145) in patients with advanced solid tumors harboring the KRAS G12C mutation. The study involved a dose-escalation phase with oral daily doses ranging from 50 mg to 900 mg.

Key findings from the clinical study include:

- **Dose-Dependent Exposure:** Pharmacokinetic analysis indicated a linear relationship between the dose of **(7R)-Elisrasib** and plasma exposure.
- **Half-Life:** The terminal plasma half-life ($t_{1/2}$) of **(7R)-Elisrasib** is approximately 11 hours, supporting a once-daily dosing regimen.^[1]
- **Recommended Phase 2 Dose (RP2D):** Based on the evaluation of safety, efficacy, and pharmacokinetic data, a dose of 600 mg once daily has been selected for further investigation.^[1]

Table 2: Human Pharmacokinetic Parameters of **(7R)-Elisrasib** (D3S-001)

Dose (mg, QD)	C _{max} (ng/mL)	AUC (ng*h/mL)	Terminal Half-life ($t_{1/2}$) (hours)
50 - 900	Dose-proportional	Dose-proportional	~11

Note: Detailed C_{max} and AUC values for each dose cohort are not yet publicly available.

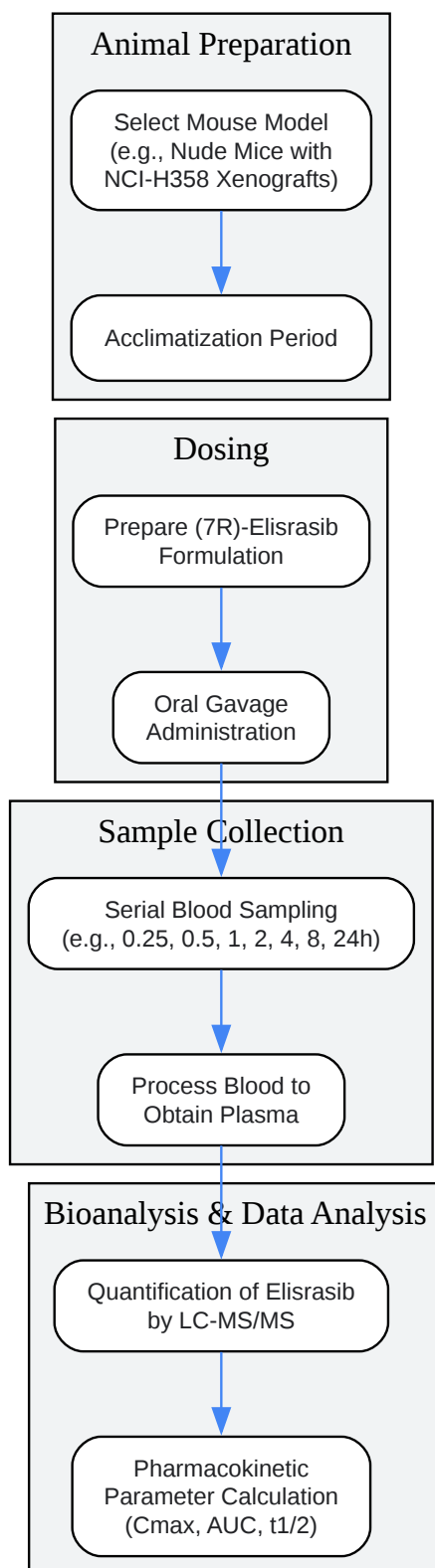
Bioavailability

While specific oral bioavailability (F%) data for **(7R)-Elisrasib** has not been formally published, the compound is described as orally bioavailable. The observed dose-proportional pharmacokinetics and significant anti-tumor efficacy following oral administration in both preclinical and clinical settings suggest adequate absorption and systemic exposure.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

A general workflow for assessing the pharmacokinetics of **(7R)-Elisrasib** in mouse models is outlined below.



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Caption: General Workflow for a Preclinical Pharmacokinetic Study.

Detailed Methodology:

- **Animal Models:** Studies typically utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358).
- **Drug Formulation and Administration:** **(7R)-Elisrasib** is formulated in a suitable vehicle for oral administration. The compound is administered to the mice via oral gavage at various dose levels.
- **Sample Collection:** Blood samples are collected from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The blood is then processed to obtain plasma, which is stored frozen until analysis.
- **Bioanalytical Method:** The concentration of **(7R)-Elisrasib** in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Representative LC-MS/MS Protocol for Quantification

While the specific LC-MS/MS method for **(7R)-Elisrasib** is proprietary, a typical protocol for the quantification of a small molecule kinase inhibitor in plasma is as follows:

- **Sample Preparation:**
 - Thaw plasma samples on ice.
 - To 50 μL of plasma, add 150 μL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
 - Vortex the mixture to precipitate the plasma proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate or vial for analysis.
- **Liquid Chromatography:**

- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution is typically used to separate the analyte from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Tandem Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Specific precursor-to-product ion transitions for **(7R)-Elisrasib** and the internal standard are monitored.
- Data Analysis:
 - A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - The concentration of **(7R)-Elisrasib** in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Conclusion

(7R)-Elisrasib is a promising next-generation KRAS G12C inhibitor with favorable pharmacokinetic properties. Preclinical studies have demonstrated its oral availability and dose-dependent exposure, which correlates with robust anti-tumor activity. Early clinical data from the Phase 1/2 trial have confirmed its dose-proportional pharmacokinetics in humans and established a well-tolerated and efficacious dose for further clinical development. The approximately 11-hour half-life supports a convenient once-daily dosing schedule. Further data from ongoing and future studies will provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion of **(7R)-Elisrasib**, which will be crucial for its continued development and potential clinical application.

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References

- 1. researchgate.net [researchgate.net]
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